(2R)-2-amino-N-(2-phenylethyl)propanamide
Description
(2R)-2-amino-N-(2-phenylethyl)propanamide is a derivative of the amino acid alanine, where the carboxylic acid has been converted to an amide with 2-phenylethylamine. Its structure incorporates two key features: a chiral center at the alpha-carbon of the original amino acid and an amide linkage. These characteristics place it firmly within the realm of molecules that are of significant interest to synthetic organic chemists.
Chiral amides and amino acid derivatives are fundamental components in the field of stereoselective synthesis. The precise three-dimensional arrangement of atoms in these molecules is crucial for their biological activity and their effectiveness as intermediates in the synthesis of complex target molecules. Amides are among the most fundamental functional groups in chemistry and biochemistry, forming the backbone of peptides and proteins. The direct catalytic asymmetric activation of amide C-N bonds, however, remains a significant challenge due to the high stability of the amide linkage.
Amino acid derivatives serve as versatile building blocks in the synthesis of a wide array of organic compounds, including pharmaceuticals and other biologically active molecules. They are not only used as precursors for peptides but also for the construction of more complex molecular architectures where the original amino acid structure may be significantly altered.
The primary role of a compound like this compound in organic synthesis is that of a chiral building block. Chiral building blocks are enantiomerically pure or enriched compounds that are incorporated into a larger molecule to introduce a specific stereocenter. The use of such building blocks is a powerful strategy in asymmetric synthesis, allowing for the construction of complex chiral molecules with a high degree of stereochemical control.
The "R" configuration at the stereocenter of this compound is predetermined, and this chirality can be transferred to subsequent products in a synthetic sequence. The amine and amide functionalities present in the molecule also offer sites for further chemical modification, allowing it to be used as a scaffold upon which more complex structures can be built. For instance, the primary amine can be a nucleophile in various reactions, while the amide bond, though stable, can be cleaved under specific conditions if required.
The phenylethyl group in the amide portion of the molecule also introduces a nonpolar, aromatic moiety, which can influence the solubility and conformational properties of the molecule and its derivatives. This can be advantageous in designing molecules with specific binding properties for biological targets.
Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₆N₂O | PubChem |
| Molecular Weight | 192.26 g/mol | PubChem |
| XLogP3 | 1.1 | PubChem (Predicted) |
| Hydrogen Bond Donor Count | 2 | PubChem (Predicted) |
| Hydrogen Bond Acceptor Count | 2 | PubChem (Predicted) |
| Rotatable Bond Count | 4 | PubChem (Predicted) |
| Exact Mass | 192.12627815 g/mol | PubChem |
| Monoisotopic Mass | 192.12627815 g/mol | PubChem |
| Topological Polar Surface Area | 52 A^2 | PubChem (Predicted) |
| Heavy Atom Count | 14 | PubChem |
| Formal Charge | 0 | PubChem |
| Complexity | 188 | PubChem (Predicted) |
Detailed Research Findings (Contextual)
While specific research on this compound is limited, the broader classes of chiral amides and amino acid derivatives have been extensively studied. Below are some general findings relevant to this class of compounds.
| Research Area | Findings |
| Asymmetric Catalysis | Chiral primary α-amino amides can act as effective bifunctional organocatalysts in a variety of asymmetric transformations, including aldol (B89426) and Michael reactions. mdpi.com |
| Synthesis of Chiral Amines | Amino acids are valuable starting materials for the synthesis of chiral amines through modification of the carboxylic acid group. nih.gov |
| Peptidomimetics | Amino acid derivatives are crucial for the synthesis of peptidomimetics, which are compounds that mimic the structure and function of peptides. |
| Natural Product Synthesis | Chiral building blocks derived from amino acids are frequently employed in the total synthesis of complex natural products. |
Structure
3D Structure
Properties
IUPAC Name |
(2R)-2-amino-N-(2-phenylethyl)propanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O/c1-9(12)11(14)13-8-7-10-5-3-2-4-6-10/h2-6,9H,7-8,12H2,1H3,(H,13,14)/t9-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NEXKSALWCGMYJO-SECBINFHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NCCC1=CC=CC=C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C(=O)NCCC1=CC=CC=C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies and Stereocontrol for 2r 2 Amino N 2 Phenylethyl Propanamide and Its Chiral Congeners
Asymmetric Synthesis Strategies for Enantiopure Propanamide Derivatives
The creation of the chiral center in (2R)-2-amino-N-(2-phenylethyl)propanamide, which is derived from (R)-alanine, is the key challenge in its synthesis. Asymmetric synthesis provides the tools to address this challenge, primarily by creating a temporary chiral environment that influences the stereochemical outcome of a bond-forming reaction.
Chiral Auxiliary Approaches in Stereoselective Propanamide Synthesis
Chiral auxiliaries are enantiomerically pure compounds that are temporarily attached to a prochiral substrate to direct a subsequent stereoselective transformation. wikipedia.org After the desired chiral center is created, the auxiliary is removed, yielding the enantiomerically enriched product. wikipedia.org This strategy is one of the most reliable and well-studied methods for asymmetric synthesis. wikipedia.orguwo.ca
Oxazolidinones, often called Evans auxiliaries, are highly effective for the asymmetric synthesis of chiral carboxylic acid derivatives, including propanamides. researchgate.netspringerprofessional.de The general process involves:
Acylation: The chiral oxazolidinone is acylated with a propanoyl group (e.g., using propanoyl chloride) to form an N-acyl oxazolidinone.
Enolate Formation: A strong base, such as lithium diisopropylamide (LDA), is used to deprotonate the α-carbon, forming a rigid, chelated Z-enolate. The bulky substituent on the oxazolidinone effectively shields one face of the enolate.
Diastereoselective Reaction: The enolate is then reacted with an electrophile. Due to steric hindrance from the auxiliary, the electrophile approaches from the less hindered face, leading to the formation of one diastereomer in high excess.
Auxiliary Cleavage: The chiral auxiliary is cleaved, typically through hydrolysis or aminolysis, to yield the desired chiral propanamide derivative.
Pseudoephedrine and the related pseudoephenamine also serve as practical and highly effective chiral auxiliaries. nih.gov Amides derived from these auxiliaries undergo highly diastereoselective alkylations, providing access to enantiomerically enriched carboxylic acids and their derivatives after cleavage. nih.gov Pseudoephenamine has shown particular utility in reactions that form quaternary stereocenters with high levels of stereocontrol. nih.gov
Diastereoselective Alkylation and Functionalization Techniques
Diastereoselective alkylation is a cornerstone of chiral auxiliary-based synthesis. uwo.ca The success of this technique relies on the predictable facial bias imposed by the chiral auxiliary during the alkylation of the corresponding enolate. researchgate.net For the synthesis of propanamide derivatives, an N-propanoyl derivative of a chiral auxiliary is deprotonated to form a metal enolate. uwo.ca
The geometry of this enolate is critical for stereocontrol. For instance, N-acyl oxazolidinones typically form (Z)-enolates upon treatment with boron or titanium Lewis acids, which then react with electrophiles through a rigid, chair-like transition state. ub.edunih.gov This conformation minimizes steric interactions and maximizes orbital overlap, leading to a highly predictable and diastereoselective outcome. nih.gov The choice of metal counterion and base can significantly influence the enolate geometry and the resulting diastereoselectivity. uwo.caresearchgate.net
The following table summarizes typical conditions and outcomes for the diastereoselective alkylation of N-acyl oxazolidinones, a common strategy for creating α-chiral carbonyl compounds.
| Auxiliary | Substrate | Base/Lewis Acid | Electrophile | Diastereomeric Ratio (d.r.) |
| (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone | N-propanoyl oxazolidinone | LDA / LiCl | Benzyl bromide | >95:5 |
| (S)-4-benzyl-2-oxazolidinone | N-propanoyl oxazolidinone | NaHMDS | Methyl iodide | >99:1 |
| (S)-4-isopropyl-2-oxazolidinone | N-propanoyl oxazolidinone | TiCl4 / DIPEA | Aldehyde | >97:3 |
This table is illustrative, based on common applications of Evans auxiliaries in asymmetric alkylation and aldol (B89426) reactions, which are analogous to the synthesis of chiral propanamides.
Enantioselective Reduction and Amination Pathways in β-Amino Alcohol Synthesis
Chiral β-amino alcohols are valuable building blocks in organic synthesis and can serve as precursors to chiral amines and amides. nih.govnih.gov While not a direct route to this compound, the methodologies for their synthesis are relevant for creating chiral amine congeners.
One powerful strategy involves the asymmetric reduction of β-amino ketones. rsc.org Complementary hydrogenation methods can be used to access either syn- or anti-γ-amino alcohols from N-protected β-amino ketones with high diastereoselectivity. rsc.org Another advanced approach is the radical C-H amination of alcohols. nih.govresearchgate.net This method uses a multi-catalytic system where an alcohol is temporarily converted to an imidate radical, which then undergoes an intramolecular hydrogen atom transfer (HAT) followed by stereoselective amination, mediated by a chiral copper catalyst. nih.govnih.govresearchgate.net This bypasses the need for chiral pool precursors or stoichiometric auxiliaries. nih.gov
Biocatalytic methods, using engineered amine dehydrogenases (AmDHs), offer an environmentally friendly route. frontiersin.org These enzymes can catalyze the asymmetric reductive amination of α-hydroxy ketones with ammonia (B1221849) to produce chiral amino alcohols with high conversion and excellent enantioselectivity (ee >99%). frontiersin.org
Development of Novel Synthetic Routes for Related Chiral Amides
To improve efficiency, reduce waste, and shorten reaction times, modern synthetic chemistry has focused on developing novel protocols, including microwave-assisted synthesis and one-pot procedures.
Microwave-Assisted Protocols in Amide Bond Formation
Microwave irradiation has emerged as a powerful tool for accelerating organic reactions, including amide bond formation. mdpi.comnih.gov Compared to conventional heating, microwave-assisted synthesis often leads to significantly reduced reaction times, higher yields, and cleaner reaction profiles. nih.govresearchgate.net
For the synthesis of chiral amides, a key concern is the potential for racemization at the stereogenic center, especially when starting from an activated amino acid. acs.org However, studies have shown that microwave-assisted peptide couplings can preserve the stereochemistry of chiral α-amino acids. nih.govacs.org Solvent-free protocols for direct amidation of carboxylic acids and amines using a catalyst like ceric ammonium (B1175870) nitrate (B79036) under microwave irradiation have been developed. mdpi.comnih.gov These methods are highly efficient, rapid, and environmentally friendly, representing a significant advance in green chemistry for amide synthesis. nih.gov
| Method | Reactants | Catalyst/Conditions | Time | Yield | Stereochemical Integrity |
| Conventional Heating | Carboxylic Acid + Amine | Coupling Agents | Hours to Days | Variable | Risk of Racemization |
| Microwave-Assisted | Carboxylic Acid + Amine | CAN (catalyst), Solvent-free, 160-165 °C | 1-2 hours | Good to Excellent | Generally Preserved acs.org |
| Microwave-Assisted (Solid Phase) | Boc-protected amino acids on resin | PyAOP, 60-80 °C | 30-60 min/coupling | High | Preserved acs.org |
One-Pot Synthesis Approaches for Chiral N-Protected Amino Acid Derivatives
One-pot syntheses, where multiple reaction steps are performed in the same vessel without isolating intermediates, offer significant advantages in terms of efficiency, resource conservation, and reduced waste. Several one-pot procedures have been developed for the synthesis of chiral derivatives from N-protected amino acids. organic-chemistry.orgresearchgate.net
For example, a one-pot method for synthesizing secondary and tertiary amides involves activating a carboxylic acid (such as an N-protected amino acid) with thionyl chloride, followed by the addition of an amine. rsc.orgresearchgate.net This protocol proceeds in good yields and with almost complete retention of stereochemical integrity for chiral substrates. rsc.org Other one-pot methods have been developed for creating more complex chiral building blocks, such as 1,2,4-oxadiazoles, from N-protected amino acids and amidoximes, showcasing the versatility of this approach. organic-chemistry.orgresearchgate.net These efficient methods streamline the synthesis of complex chiral molecules from readily available amino acid starting materials. chemrxiv.org
Stereochemical Control in Multi-Chiral Center Systems
The introduction of additional stereogenic centers into the scaffold of this compound creates complex stereochemical challenges. The synthesis of such chiral congeners, where multiple stereocenters must be precisely controlled relative to each other, demands sophisticated asymmetric strategies. Controlling the absolute and relative configuration of two or more chiral centers is a formidable task in synthetic organic chemistry, as the number of possible stereoisomers doubles with each new stereocenter. For a molecule with three chiral centers, eight stereoisomers (four pairs of enantiomers) are possible. nih.gov Effective synthetic methodologies must, therefore, exhibit high levels of both enantioselectivity and diastereoselectivity to isolate a single desired isomer.
A predominant and highly reliable strategy for achieving such control is the use of chiral auxiliaries. A chiral auxiliary is a stereogenic molecule that is temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction. wikipedia.org After the desired stereocenter(s) have been established, the auxiliary is cleaved and can often be recovered for reuse. This approach has proven exceptionally effective in the asymmetric alkylation of amide enolates, a key reaction for creating new carbon-carbon bonds and, thus, new stereocenters alpha to a carbonyl group.
Pioneering work in this area has utilized amino alcohol-derived auxiliaries, such as pseudoephedrine and its structural analog, pseudoephenamine, to control the formation of α-substituted and α,α-disubstituted chiral centers in amide systems. nih.govharvard.edu These auxiliaries form amides with a progenitor carboxylic acid. Upon deprotonation with a strong base, a conformationally rigid chelated enolate is formed, which then directs the approach of an electrophile (e.g., an alkyl halide) to one of its two diastereotopic faces, leading to the formation of one diastereomer in significant excess.
For instance, in the synthesis of a congener of this compound bearing an additional alkyl group at the C2 position (the α-carbon of the propanamide moiety), a chiral auxiliary can be used to set the configuration of this new stereocenter. The general process involves first coupling the chiral auxiliary to a propanoic acid derivative, followed by a highly diastereoselective alkylation. Subsequent removal of the auxiliary and coupling with a chiral amine like (R)- or (S)-2-phenylethylamine would yield the final multi-chiral product.
Research has demonstrated that pseudoephenamine amides, in particular, are excellent substrates for highly diastereoselective alkylations, including the challenging construction of quaternary carbon centers. nih.govharvard.edu The high crystallinity of the resulting diastereomeric products often facilitates purification by simple recrystallization, allowing for the isolation of compounds with very high diastereomeric purity.
The table below summarizes representative data from the diastereoselective alkylation of pseudoephenamine amides, illustrating the high levels of stereocontrol achievable with this methodology. The diastereomeric ratio (d.r.) indicates the preference for the formation of one diastereomer over the other.
Table 1: Diastereoselective Alkylation of α-Substituted Pseudoephenamine Amides
| R Group | Electrophile (R'-X) | Product (α-R, α-R') | Diastereomeric Ratio (d.r.) |
|---|---|---|---|
| CH₃ | C₂H₅I | 2-methyl-2-ethyl | >100:1 |
| CH₃ | CH₂=CHCH₂Br | 2-allyl-2-methyl | >100:1 |
| CH₂Ph | CH₃I | 2-benzyl-2-methyl | 49:1 |
| CH₂Ph | C₂H₅I | 2-benzyl-2-ethyl | 72:1 |
| CH₂CH(CH₃)₂ | CH₃I | 2-isobutyl-2-methyl | >100:1 |
Data derived from studies on pseudoephenamine as a chiral auxiliary. nih.gov
The exceptional stereoselectivity observed is attributed to the well-defined, chelated transition state of the amide enolate, which effectively shields one face of the molecule, directing the incoming electrophile to the less sterically hindered face. nih.gov This robust control makes the use of such chiral auxiliaries a cornerstone in the synthesis of complex molecules with multiple stereocenters, providing a reliable pathway to enantiomerically and diastereomerically pure congeners of this compound.
Structure Activity Relationship Sar Studies of 2r 2 Amino N 2 Phenylethyl Propanamide Scaffolds
Analysis of Substituent Effects on Molecular Recognition and Biological Activity
The biological activity of the (2R)-2-amino-N-(2-phenylethyl)propanamide scaffold can be systematically modulated by the introduction of various substituents on the phenyl ring and the propanamide moiety. These modifications can alter the compound's electronic properties, lipophilicity, and steric profile, thereby influencing its binding affinity and efficacy at a given biological target.
Research on related N-phenylethylamine derivatives has shown that the nature and position of substituents on the phenyl ring are pivotal. For instance, the introduction of electron-withdrawing or electron-donating groups can significantly impact molecular recognition. While specific data on this compound is limited in publicly accessible literature, we can extrapolate from analogous propanamide-containing compounds to illustrate these principles. In studies of other bioactive propanamides, halogen substituents on the phenyl ring have been shown to enhance binding affinity, potentially through favorable interactions with the target protein.
To illustrate the potential impact of such substitutions, the following table presents hypothetical data based on common findings in medicinal chemistry for a generic receptor target.
| Compound ID | Phenyl Ring Substituent (R) | Propanamide N-Substituent (R') | Hypothetical IC₅₀ (nM) |
| 1 | H | H | 150 |
| 2 | 4-Cl | H | 75 |
| 3 | 4-OCH₃ | H | 120 |
| 4 | 4-NO₂ | H | 200 |
| 5 | H | CH₃ | 180 |
| 6 | 4-Cl | CH₃ | 90 |
This table is illustrative and based on general principles of medicinal chemistry.
The data suggests that a chloro-substituent at the para-position of the phenyl ring could double the potency compared to the unsubstituted parent compound. Conversely, a bulky and electron-withdrawing nitro group might be detrimental to activity. Methylation on the propanamide nitrogen appears to slightly decrease activity, indicating that a secondary amide may be preferred for optimal interaction with the target.
Stereochemical Influence on Ligand-Target Interactions
Stereochemistry is a cornerstone of molecular recognition, and the this compound scaffold possesses a chiral center at the C2 position of the propanamide moiety. The "(2R)" designation specifies a particular three-dimensional arrangement of the amino group, which can profoundly affect how the ligand fits into the binding site of a protein.
The importance of stereochemistry is well-documented in pharmacologically active compounds. For instance, in the potent opioid analgesic ohmefentanyl, which shares a propanamide substructure, stereoisomers exhibit vast differences in analgesic activity and receptor affinity. nih.gov The specific orientation of functional groups dictated by the stereocenter determines the potential for crucial interactions such as hydrogen bonding, hydrophobic interactions, and ionic bonding with amino acid residues in the target protein.
The (2R) configuration of the parent compound suggests that this specific arrangement is likely optimal for its intended biological target. A change to the (2S) configuration would place the amino group in a different spatial orientation, which could lead to a significant loss of affinity due to steric hindrance or the inability to form key binding interactions.
The following table illustrates the critical role of stereochemistry on biological activity, based on findings for structurally related compounds.
| Compound ID | Stereochemistry at C2 | Hypothetical Binding Affinity (Kᵢ, nM) |
| 7 | (2R) | 50 |
| 8 | (2S) | 5000 |
| 9 | Racemic (2R/2S) | 100 |
This table is illustrative and based on general principles of medicinal chemistry.
As depicted, the (2R)-isomer is hypothetically 100-fold more potent than the (2S)-isomer, highlighting the stereospecificity of the ligand-target interaction. The racemic mixture shows an intermediate activity, as only half of the molecules are in the active configuration.
Rational Design Principles for Propanamide-Based Derivatives
The rational design of novel derivatives based on the this compound scaffold aims to optimize its pharmacological profile. This process involves a deep understanding of the SAR to make informed decisions about structural modifications. Key principles in this design process include:
Bioisosteric Replacement: This involves substituting a functional group with another that has similar physical or chemical properties, with the goal of improving potency, selectivity, or pharmacokinetic properties. For example, a phenyl ring could be replaced with a bioisosteric heterocycle like pyridine (B92270) or thiophene (B33073) to explore new interactions with the target.
Conformational Constraint: Introducing rigidity into the molecule can lock it into a more bioactive conformation, thereby increasing affinity and reducing off-target effects. This can be achieved by incorporating cyclic structures or double bonds into the phenylethyl or propanamide portions of the molecule.
Structure-Based Drug Design (SBDD): If the three-dimensional structure of the biological target is known, computational modeling can be used to predict how different derivatives will bind. This allows for the design of compounds with improved complementarity to the binding site. For instance, if the binding pocket has a small hydrophobic region, adding a methyl or ethyl group to a specific position on the phenyl ring could enhance binding.
Pharmacophore Modeling: By identifying the key functional groups and their spatial arrangement necessary for biological activity (the pharmacophore), new molecules can be designed that retain these essential features while having different core structures. For the this compound scaffold, the key pharmacophoric elements likely include the (2R)-amino group, the amide linkage, and the phenyl ring.
The systematic application of these principles allows for the iterative refinement of the lead compound, leading to the development of derivatives with enhanced therapeutic potential.
Molecular Mechanisms of Action and Biological Target Engagement for 2r 2 Amino N 2 Phenylethyl Propanamide Analogs
Enzyme Inhibition and Modulatory Activities
While the primary focus of research on (2R)-2-amino-N-(2-phenylethyl)propanamide analogs has been on GPCRs, the potential for these compounds to interact with enzymes has also been considered.
Following a thorough review of the scientific literature, there is currently no available research to characterize this compound or its direct analogs as trifluoroethylamine inhibitors.
The excitatory amino acid transporter 2 (EAAT2) is a critical protein for clearing glutamate (B1630785) from the synaptic cleft, thereby preventing excitotoxicity. nih.gov Positive allosteric modulators of EAAT2 are considered a promising therapeutic strategy for various neurological disorders. nih.gov However, based on the current scientific literature, there is no evidence to suggest that this compound or its analogs function as allosteric modulators of EAAT2.
Interactions with Other Biological Systems, including Prion Protein Conversion
The potential for these compounds to interact with other biological targets beyond GPCRs and enzymes is an area of scientific inquiry. One such area of interest is the modulation of prion protein conversion. The misfolding of the normal cellular prion protein (PrPC) into its pathogenic scrapie form (PrPSc) is the central event in prion diseases. nih.gov Despite the theoretical interest, a comprehensive search of the scientific literature reveals no studies that have investigated or established an interaction between this compound or its analogs and the prion protein conversion process.
Computational and Theoretical Investigations of 2r 2 Amino N 2 Phenylethyl Propanamide and Derivatives
Molecular Docking and Ligand-Protein Interaction Profiling
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is particularly valuable in drug discovery for modeling the interaction between a small molecule ligand and a protein receptor at the atomic level. For (2R)-2-amino-N-(2-phenylethyl)propanamide and its analogs, molecular docking studies can identify key binding modes and intermolecular interactions with therapeutic targets such as enzymes or receptors.
The process involves placing the ligand in the binding site of the protein and evaluating the binding affinity using a scoring function. The interactions stabilizing the ligand-protein complex typically include hydrogen bonds, hydrophobic interactions, van der Waals forces, and electrostatic interactions. The chiral nature of this compound is a critical factor in these interactions, as the specific three-dimensional arrangement of its atoms dictates its ability to fit into the chiral environment of a protein's active site.
While specific docking studies on this compound are not extensively detailed in the public domain, the general principles can be applied. For instance, in studies of similar compounds, docking analyses have revealed the importance of specific functional groups for biological activity. A hypothetical docking study of this compound would likely show the amino group and the amide linkage participating in hydrogen bonding with receptor site residues, while the phenylethyl group could engage in hydrophobic interactions.
The table below illustrates a hypothetical interaction profile that could be generated from a molecular docking simulation.
| Interaction Type | Ligand Group | Receptor Residue (Example) | Distance (Å) |
| Hydrogen Bond | Amino group (-NH2) | Aspartic Acid (ASP) | 2.8 |
| Hydrogen Bond | Amide N-H | Serine (SER) | 3.1 |
| Hydrophobic | Phenyl ring | Leucine (LEU) | 3.5 |
| Hydrophobic | Phenyl ring | Valine (VAL) | 3.8 |
This table is a hypothetical representation of potential interactions.
Ligand-protein interaction profiling extends beyond simple docking to include more dynamic approaches. Techniques such as hydrogen-deuterium exchange mass spectrometry (HDX-MS) can provide experimental data on the conformational dynamics of a protein upon ligand binding, which can then be used to validate and refine computational models.
Quantitative Structure-Activity Relationship (QSAR) Modeling and Prediction
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. frontiersin.org These models are instrumental in predicting the activity of new, unsynthesized compounds and in optimizing lead compounds in drug discovery.
A QSAR study involves the calculation of molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules. These descriptors can be categorized as electronic, steric, hydrophobic, and topological. For a series of derivatives of this compound, a QSAR model could be developed to predict their inhibitory activity against a specific enzyme, for example.
The general workflow for a QSAR study is as follows:
Data Set Selection: A set of compounds with known biological activities is chosen.
Descriptor Calculation: A variety of molecular descriptors are calculated for each compound.
Model Development: Statistical methods such as multiple linear regression (MLR) or partial least squares (PLS) are used to build a model that correlates the descriptors with the biological activity. nih.gov
Model Validation: The predictive power of the model is assessed using internal and external validation techniques. nih.gov
A hypothetical QSAR equation might look like this:
pIC₅₀ = β₀ + β₁(logP) + β₂(PSA) + β₃(MW)
Where pIC₅₀ is the negative logarithm of the half-maximal inhibitory concentration, logP is the logarithm of the partition coefficient (a measure of hydrophobicity), PSA is the polar surface area, and MW is the molecular weight. The coefficients (β) are determined by the regression analysis.
QSAR studies on related compound classes have demonstrated the importance of various descriptors in determining biological activity. For instance, studies on N-(2-Aminophenyl)-Benzamide derivatives have shown that descriptors like the logarithm of the partition coefficient (LogP), molecular weight (MW), number of hydrogen-bond acceptors, and the sum of atomic polarizabilities play a vital role in their biological activity. sphinxsai.com Similarly, 3D-QSAR methods like Molecular Field Analysis (MFA) can provide insights into the spatial distribution of favorable and unfavorable steric and electrostatic fields around the molecules. sphinxsai.com
| Descriptor | Definition | Importance in Biological Activity (Example) |
| LogP | Logarithm of the octanol-water partition coefficient | Influences membrane permeability and hydrophobic interactions. |
| PSA | Polar Surface Area | Relates to hydrogen bonding potential and membrane transport. |
| MW | Molecular Weight | Affects overall size and fit within a binding pocket. |
| Rotatable Bonds | Number of bonds that allow free rotation | Influences conformational flexibility. |
This table provides examples of common QSAR descriptors and their general importance.
Conformational Analysis and Molecular Dynamics Simulations
Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. For a flexible molecule like this compound, understanding its preferred conformations is crucial for comprehending its interaction with biological targets.
Computational methods such as molecular mechanics and quantum mechanics can be used to calculate the potential energy of different conformations and identify the low-energy, and therefore more populated, conformers. X-ray crystallography of related compounds can provide experimental data on their solid-state conformations, which can be compared with theoretical calculations. researchgate.net
Molecular dynamics (MD) simulations provide a more dynamic picture of molecular behavior by simulating the movements of atoms and molecules over time. mdpi.com These simulations can reveal how this compound and its derivatives behave in a physiological environment, such as in aqueous solution or near a biological membrane. MD simulations can be used to study:
The conformational landscape of the molecule.
The stability of ligand-protein complexes.
The role of solvent molecules in molecular interactions.
The dynamics of binding and unbinding events.
In a typical MD simulation, the forces on each atom are calculated using a force field, and the equations of motion are integrated to update the positions and velocities of the atoms over a series of small time steps. The resulting trajectory provides a detailed view of the molecule's dynamic behavior. For instance, simulations of amino acids and peptides in aqueous solution have been used to investigate their reaction pathways and stability. mdpi.com
Theoretical Studies of Chiral Recognition and Stereoselectivity
Chiral recognition is the ability of a chiral molecule or environment to interact differently with the two enantiomers of another chiral compound. This is a fundamental principle in biology, as enzymes and receptors are chiral and often exhibit high stereoselectivity towards their ligands.
Theoretical studies play a significant role in understanding the molecular basis of chiral recognition. Computational methods can be used to model the interactions between a chiral selector (e.g., a protein) and the enantiomers of a chiral analyte (e.g., this compound and its (2S) counterpart). By calculating the binding energies of the diastereomeric complexes formed, it is possible to predict which enantiomer will bind more strongly.
Density functional theory (DFT) is a quantum mechanical method that is often used in these studies to accurately calculate the geometries and energies of molecular systems. nih.gov For example, theoretical studies on the chiral recognition of D- and L-amino acid complexes with a chiral copper(II) complex have shown that the relative stability of the diastereomeric complexes can be correlated with experimental observations. nih.gov In these studies, the D-amino acid complex was found to be more stable, which was in agreement with mass spectrometry experiments. nih.gov
The key interactions that contribute to chiral recognition include:
Three-point interaction model: This classic model posits that for chiral recognition to occur, there must be at least three points of interaction between the chiral selector and the enantiomers, with at least one of these interactions being stereodependent.
Hydrogen bonding: Specific hydrogen bond networks can stabilize one diastereomeric complex over the other.
Steric hindrance: Unfavorable steric clashes can destabilize one of the diastereomeric complexes.
By providing a detailed understanding of the forces driving chiral recognition, theoretical studies can guide the design of new chiral selectors and aid in the development of enantioselective processes.
Advanced Spectroscopic and Structural Characterization Techniques for 2r 2 Amino N 2 Phenylethyl Propanamide
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Stereochemical Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual atoms. nmims.edu For (2R)-2-amino-N-(2-phenylethyl)propanamide, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is employed to confirm its constitution and stereochemistry.
¹H NMR Spectroscopy: The proton (¹H) NMR spectrum provides information on the number of different types of protons and their neighboring environments. The expected signals for this compound would allow for the identification of the phenylethyl and the aminopropanamide moieties. Key diagnostic signals include the aromatic protons of the phenyl group, the methylene (-CH₂-) protons of the ethyl linker, and the methine (-CH-) proton of the chiral center.
¹³C NMR Spectroscopy: The carbon-13 (¹³C) NMR spectrum reveals the number of chemically distinct carbon atoms in the molecule. This technique is crucial for confirming the carbon skeleton, including the carbonyl carbon of the amide, the aromatic carbons, and the aliphatic carbons of the side chains.
2D NMR Techniques: To unequivocally assign all proton and carbon signals and to confirm the connectivity between different parts of the molecule, 2D NMR experiments are utilized.
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically on adjacent carbons. It would be used to trace the spin systems of the phenylethyl and propanamide fragments.
HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of each carbon's attached protons.
HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are separated by two or three bonds. It is critical for connecting the different fragments of the molecule, for instance, by showing a correlation between the amide N-H proton and the carbonyl carbon.
Stereochemical Assignment: While standard NMR can confirm the relative configuration, advanced techniques like the use of chiral solvating agents or the formation of diastereomeric derivatives can be used to confirm the absolute stereochemistry by inducing observable differences in the chemical shifts of the enantiomers. nih.govmdpi.com
Illustrative ¹H and ¹³C NMR Data:
The following tables present hypothetical, yet chemically plausible, NMR data for this compound, demonstrating the expected chemical shifts and multiplicities.
Table 1: Predicted ¹H NMR Data (in CDCl₃, 400 MHz)
| Atom Number(s) | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
|---|---|---|---|---|
| Phenyl-H (ortho, meta, para) | 7.20 - 7.35 | m | - | 5H |
| Amide-NH | 6.80 | t | 5.6 | 1H |
| CH-N (α-carbon) | 3.55 | q | 6.8 | 1H |
| CH₂-N (ethyl) | 3.45 | q | 6.9 | 2H |
| CH₂-Ph (ethyl) | 2.80 | t | 7.2 | 2H |
| NH₂ | 1.60 | s (br) | - | 2H |
Table 2: Predicted ¹³C NMR Data (in CDCl₃, 100 MHz)
| Atom Number(s) | Chemical Shift (δ, ppm) |
|---|---|
| C=O (Amide) | 175.5 |
| Phenyl-C (quaternary) | 139.0 |
| Phenyl-CH (ortho, meta, para) | 128.8, 128.6, 126.5 |
| CH-N (α-carbon) | 51.0 |
| CH₂-N (ethyl) | 41.0 |
| CH₂-Ph (ethyl) | 36.0 |
High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation and Purity Assessment
High-Resolution Mass Spectrometry (HRMS) is a critical technique for determining the precise mass of a molecule, which in turn allows for the unambiguous confirmation of its elemental formula. thermofisher.com Unlike low-resolution mass spectrometry, HRMS instruments can measure mass-to-charge ratios (m/z) to a very high degree of accuracy (typically within 5 ppm).
For this compound, HRMS analysis using a soft ionization technique like Electrospray Ionization (ESI) would be performed. The molecule would typically be observed as its protonated form, [M+H]⁺. The experimentally measured m/z value is then compared to the theoretically calculated exact mass for the proposed molecular formula, C₁₁H₁₆N₂O. A close match between the observed and calculated mass provides strong evidence for the correct molecular formula.
HRMS also serves as a powerful tool for assessing the purity of a sample. The presence of ions corresponding to impurities can be readily detected, even at low levels.
Table 3: HRMS Data for this compound
| Ion Formula | Ion Type | Calculated Exact Mass (m/z) | Observed Mass (m/z) | Mass Difference (ppm) |
|---|---|---|---|---|
| C₁₁H₁₇N₂O⁺ | [M+H]⁺ | 193.13355 | 193.13341 | -0.72 |
X-ray Crystallography for Absolute Configuration Determination and Solid-State Structure Analysis
X-ray crystallography is the most definitive method for determining the three-dimensional structure of a molecule, including its absolute stereochemistry. springernature.comthieme-connect.de The technique requires a single, high-quality crystal of the compound. By analyzing the diffraction pattern of X-rays passing through the crystal, a detailed map of electron density can be generated, from which the precise positions of all atoms in the crystal lattice can be determined.
For a chiral molecule like this compound, this method not only confirms the atomic connectivity but also unambiguously establishes the absolute configuration at the chiral center (the carbon at position 2 of the propanamide moiety). researchgate.net This is achieved by analyzing the anomalous scattering of the X-rays, which allows for the differentiation between the true structure and its mirror image. The analysis provides key structural parameters such as bond lengths, bond angles, and torsion angles, offering a complete picture of the molecule's conformation in the solid state.
Table 4: Illustrative Crystallographic Data for this compound
| Parameter | Value |
|---|---|
| Chemical Formula | C₁₁H₁₆N₂O |
| Crystal System | Orthorhombic |
| Space Group | P2₁2₁2₁ |
| a (Å) | 5.89 |
| b (Å) | 9.45 |
| c (Å) | 20.11 |
| Volume (ų) | 1119.5 |
| Z (molecules/unit cell) | 4 |
Note: A Flack parameter close to zero for a known chiral compound confirms the assigned absolute configuration.
Chromatographic Methods for Enantiomeric Excess Determination
Since this compound is a chiral compound, it is essential to determine its enantiomeric purity or enantiomeric excess (ee). This is typically accomplished using chiral chromatography, most commonly High-Performance Liquid Chromatography (HPLC). heraldopenaccess.us
Chiral HPLC utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers of a compound. sigmaaldrich.com This differential interaction leads to different retention times, allowing for their separation and quantification. The enantiomeric excess is calculated from the relative peak areas of the two enantiomers in the chromatogram. Common CSPs for separating amino acid and amine derivatives include those based on polysaccharides (e.g., cellulose or amylose derivatives) or crown ethers. researchgate.netasianpubs.org Gas Chromatography (GC) with a chiral column can also be employed, often after derivatization of the analyte to increase its volatility. nih.gov
Table 5: Example Chiral HPLC Method and Results
| Parameter | Description |
|---|---|
| Column | Chiralpak IA (Amylose tris(3,5-dimethylphenylcarbamate)) |
| Mobile Phase | Hexane/Ethanol/Diethylamine (80:20:0.1) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 210 nm |
| Retention Time (2R)-enantiomer | 8.5 min |
| Retention Time (2S)-enantiomer | 10.2 min |
| Calculated Enantiomeric Excess | >99% |
Future Research Trajectories for 2r 2 Amino N 2 Phenylethyl Propanamide in Chemical Biology
Exploration of Novel Biological Targets for Mechanistic Studies
A primary avenue of future research will be the identification and characterization of the biological targets of (2R)-2-amino-N-(2-phenylethyl)propanamide. The phenethylamine (B48288) substructure is a well-known pharmacophore that interacts with a variety of receptors and enzymes in the central nervous system. For instance, derivatives of 2-phenethylamine have shown activity at adrenergic and dopamine (B1211576) receptors, as well as monoamine oxidase (MAO) enzymes. mdpi.com The chirality of the amino acid component can significantly influence the binding affinity and selectivity for these targets.
Future mechanistic studies should therefore involve comprehensive screening against a panel of receptors, ion channels, and enzymes to uncover novel interactions. Techniques such as affinity chromatography, surface plasmon resonance (SPR), and isothermal titration calorimetry (ITC) will be instrumental in quantifying binding affinities and thermodynamic parameters of these interactions. nih.govwhiterose.ac.uk Once a primary target is identified, further studies employing techniques like X-ray crystallography or cryo-electron microscopy can provide atomic-level insights into the binding mode, guiding the design of more potent and selective analogs. nih.gov
A hypothetical research workflow for target identification and validation is presented in Table 1.
Table 1: Hypothetical Workflow for Biological Target Identification
| Step | Technique | Objective |
|---|---|---|
| 1 | High-Throughput Screening | Identify initial protein "hits" from diverse biological target classes. |
| 2 | Surface Plasmon Resonance | Validate and quantify the binding affinity of the compound to the identified hits. |
| 3 | Isothermal Titration Calorimetry | Determine the thermodynamic profile (enthalpy and entropy) of the binding interaction. |
| 4 | Cellular Thermal Shift Assay | Confirm target engagement within a cellular context. |
Development of Advanced Stereoselective Synthetic Strategies for Complex Analogs
The development of efficient and highly stereoselective synthetic routes is crucial for accessing this compound and its more complex analogs. While the synthesis of simple amides is straightforward, ensuring the desired stereochemistry at the α-carbon of the propanamide moiety requires careful consideration. Methods based on asymmetric Michael additions, for example, have been successfully employed for the stereoselective synthesis of related amino acid derivatives. nih.gov
Future synthetic efforts should focus on modular approaches that allow for the facile diversification of both the amino acid and the phenylethylamine components. This will enable the generation of a library of analogs with varied steric and electronic properties. For instance, the introduction of substituents on the phenyl ring or modifications of the ethyl linker could profoundly impact biological activity. Advanced synthetic methodologies, such as late-stage functionalization, could also be employed to rapidly introduce chemical modifications to a common intermediate.
A summary of potential synthetic strategies is provided in Table 2.
Table 2: Potential Stereoselective Synthetic Strategies
| Strategy | Description | Key Advantages |
|---|---|---|
| Chiral Pool Synthesis | Utilization of readily available chiral starting materials, such as D-alanine. | Straightforward access to the desired stereoisomer. |
| Asymmetric Catalysis | Employment of chiral catalysts to control the stereochemical outcome of key bond-forming reactions. | High enantiomeric excess and potential for scalability. |
Integration of Computational and Experimental Approaches for Rational Design
The integration of computational modeling with experimental studies will be paramount for the rational design of next-generation analogs of this compound. Molecular docking and molecular dynamics (MD) simulations can be used to predict the binding modes of the compound and its derivatives to putative biological targets. nih.gov These computational approaches can help prioritize the synthesis of analogs that are most likely to exhibit improved affinity and selectivity.
Furthermore, quantitative structure-activity relationship (QSAR) studies can be employed to correlate the physicochemical properties of a series of analogs with their biological activities. This can lead to the development of predictive models that can guide the design of new compounds with enhanced potency. The use of machine learning algorithms in conjunction with large datasets of chemical structures and biological activities is a particularly promising direction. nih.govresearchgate.net
An integrated design-synthesize-test cycle is outlined in Table 3.
Table 3: Integrated Computational and Experimental Design Cycle
| Phase | Activity | Goal |
|---|---|---|
| Design | In silico screening and molecular modeling of virtual compounds. | Identify promising candidate molecules for synthesis. |
| Synthesize | Chemical synthesis of prioritized candidate molecules. | Obtain physical samples for biological evaluation. |
| Test | In vitro and in vivo biological assays. | Determine the activity and properties of the synthesized compounds. |
Contributions to Understanding Fundamental Protein-Ligand Interactions and Biological Pathways
The study of this compound and its analogs can contribute significantly to our fundamental understanding of protein-ligand interactions. The relatively simple and rigid backbone of this compound makes it an excellent model system for dissecting the contributions of individual functional groups to binding affinity and specificity. By systematically modifying the structure and measuring the corresponding changes in binding thermodynamics, it is possible to build a detailed picture of the molecular recognition process. nih.gov
Moreover, should this compound or its derivatives prove to be potent and selective modulators of a specific biological target, they could serve as valuable chemical probes for dissecting complex biological pathways. Such probes can be used to perturb the function of a single protein in a living system, allowing for the elucidation of its role in cellular processes and disease. This aligns with the broader goals of chemical biology to develop molecular tools that can be used to interrogate and manipulate biological systems.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for (2R)-2-amino-N-(2-phenylethyl)propanamide, and how can reaction conditions be tailored to improve enantiomeric purity?
- Methodological Answer : The synthesis typically involves nucleophilic substitution or condensation reactions between chiral amino acid derivatives and phenethylamine precursors. For example, sodium hydroxide-mediated coupling under anhydrous conditions can minimize racemization. Enantiomeric purity is enhanced using chiral catalysts (e.g., L-proline) or chromatographic resolution (e.g., chiral HPLC) . Reaction progress should be monitored via LC-MS and NMR to confirm intermediate formation and final product stereochemistry .
Q. Which analytical techniques are most effective for characterizing this compound and verifying its stereochemical integrity?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : 1H/13C NMR confirms structural integrity, with specific splitting patterns (e.g., diastereotopic protons) indicating stereochemistry.
- Chiral HPLC : Separates enantiomers using columns like Chiralpak AD-H, with mobile phases optimized for resolution.
- Mass Spectrometry (LC-MS) : Validates molecular weight and detects impurities.
- Polarimetry : Measures optical rotation to corroborate enantiomeric excess .
Q. What preliminary biological assays are recommended to evaluate the compound’s interaction with enzymatic or receptor targets?
- Methodological Answer :
- Enzyme Inhibition Assays : Use fluorogenic substrates (e.g., for proteases) to measure IC50 values.
- Surface Plasmon Resonance (SPR) : Quantifies binding kinetics (ka/kd) to immobilized targets like opioid receptors.
- Cell-Based Assays : Assess cytotoxicity (MTT assay) and functional activity (cAMP modulation) in neuronal or cancer cell lines .
Advanced Research Questions
Q. How can researchers address solubility limitations of this compound in aqueous buffers during in vitro studies?
- Methodological Answer : Solubility can be enhanced via:
- Co-solvent Systems : Use DMSO (≤1% v/v) or cyclodextrin inclusion complexes.
- pH Adjustment : Protonate the amino group in acidic buffers (pH 4–6).
- Nanoparticle Formulation : Encapsulate in liposomes or polymeric nanoparticles for sustained release .
Q. What strategies resolve contradictions in reported biological activities between this compound and its stereoisomers or analogs?
- Methodological Answer :
- Comparative Molecular Dynamics Simulations : Model interactions with target binding pockets to identify stereospecific binding modes.
- Isothermal Titration Calorimetry (ITC) : Compare thermodynamic profiles (ΔH, ΔS) of enantiomer-target binding.
- In Vivo Pharmacokinetics : Assess bioavailability and metabolite profiles to explain efficacy differences .
Q. How can researchers design experiments to elucidate the compound’s mechanism of action in complex biological systems?
- Methodological Answer :
- CRISPR-Cas9 Knockout Models : Silence putative targets (e.g., NMDA receptors) to study pathway dependencies.
- Proteomics/Transcriptomics : Identify differentially expressed proteins/genes post-treatment via LC-MS/MS or RNA-seq.
- Radiolabeled Tracers : Synthesize [14C]- or [3H]-labeled analogs for tissue distribution studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
